molecular formula C22H18N2O4 B2854501 Methyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)benzoate CAS No. 684232-16-4

Methyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)benzoate

Cat. No. B2854501
CAS RN: 684232-16-4
M. Wt: 374.396
InChI Key: NZJFWJGMSOJRQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)benzoate, also known as MEOS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MEOS is a synthetic compound that has been developed using a specific synthesis method. The compound has been studied extensively, and researchers have identified its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)benzoate belongs to a class of compounds with potential antifungal properties, as indicated in studies focusing on the synthesis and evaluation of similar indole derivatives. For instance, Ergenç et al. (1990) discussed the synthesis of 3-phenyl-2,5-disubstituted indoles, highlighting the chemical reactivity and potential applications of related compounds in medicinal chemistry. Their work provides insight into the methodology for synthesizing complex indole derivatives, which may be relevant to understanding the synthesis of this compound (Ergenç et al., 1990).

Applications in Material Science

In material science, the structural properties of related compounds have been studied for their potential applications in crystal engineering and liquid-crystalline phase materials. Johnstone et al. (2010) investigated methyl 2-(carbazol-9-yl)benzoate, highlighting its unusual crystallization behavior and transition to a different crystal structure under high pressure. This research provides valuable insights into how small changes in molecular structure can significantly affect the physical properties and potential applications of such compounds in designing new materials (Johnstone et al., 2010).

Biological Activity

The biological activity of compounds within the same family as this compound has been a subject of interest, particularly in the development of new pharmaceuticals. For example, research on the synthesis and biological evaluation of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, which share structural similarities, has shown potential antineoplastic and antifilarial activities. These findings suggest avenues for the exploration of this compound in similar biological applications (Ram et al., 1992).

Environmental Implications

Studies on the photodegradation of parabens, which are structurally related to this compound, have provided insights into the environmental implications of such compounds. Gmurek et al. (2015) investigated the kinetic, by-products, and cost-efficiency analysis of the photodegradation of parabens, highlighting the potential environmental fate and degradation pathways of similar aromatic esters. This research could inform the environmental management and regulatory assessment of this compound and related compounds (Gmurek et al., 2015).

properties

IUPAC Name

methyl 4-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-3-24-18-12-11-17(15-5-4-6-16(19(15)18)21(24)26)23-20(25)13-7-9-14(10-8-13)22(27)28-2/h4-12H,3H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJFWJGMSOJRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)C(=O)OC)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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